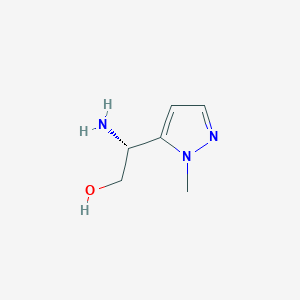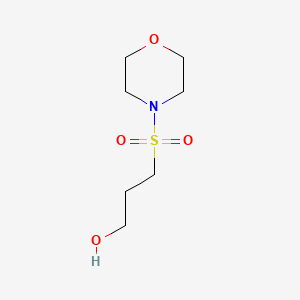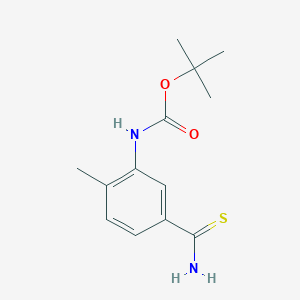![molecular formula C7H10O3 B13622148 1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
1-Oxaspiro[3.3]heptane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[33]heptane-6-carboxylic acid is a unique spirocyclic compound characterized by its oxaspiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps starting from commercially available and inexpensive precursors such as 3-oxocyclobutane-1-carboxylic acid . The synthetic route can include up to 13 operationally simple steps, making it accessible for large-scale production .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for industrial applications. The use of efficient and cost-effective starting materials is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-Oxaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 1-Oxaspiro[3.3]heptane-6-carboxylic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in drug discovery and other applications. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a versatile tool in molecular design .
Comparación Con Compuestos Similares
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Comparison: 1-Oxaspiro[3.3]heptane-6-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and potential interactions, making it a valuable addition to the toolkit of chemists and researchers .
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
1-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-3-7(4-5)1-2-10-7/h5H,1-4H2,(H,8,9) |
Clave InChI |
SEGJRCNWCHSKLN-UHFFFAOYSA-N |
SMILES canónico |
C1COC12CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



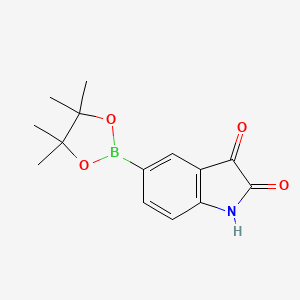
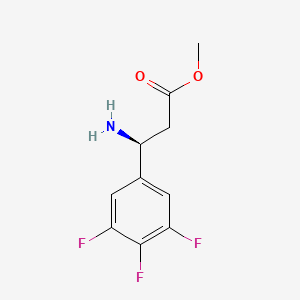

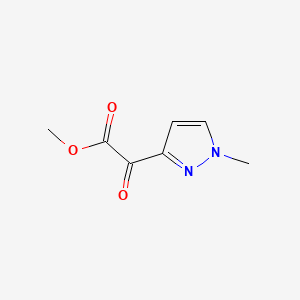
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)


![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)

